6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzylpiperidine moiety and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-benzylpiperidine with a pyridine derivative. One common method involves the nucleophilic substitution reaction where 4-benzylpiperidine reacts with 3-chloropyridine-6-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-Benzylpiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a piperazine ring instead of a piperidine ring.
6-(4-Benzylpiperidin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid ester group instead of a cyano group
Uniqueness
6-(4-Benzylpiperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
827322-91-8 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3/c19-13-17-6-7-18(20-14-17)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,14,16H,8-12H2 |
InChI Key |
FHQCKTUKZNEEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
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